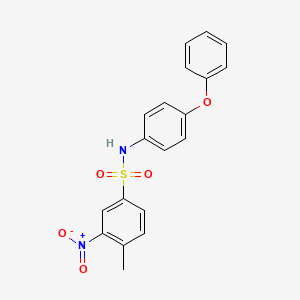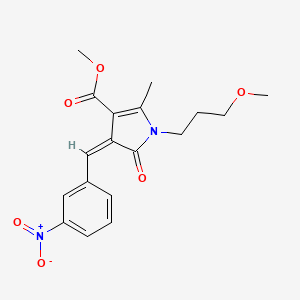
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that work by blocking the activity of specific enzymes involved in the immune system.
作用機序
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide works by inhibiting the activity of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce the production of cytokines and prevent inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. In clinical trials, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the immune response and cytokine signaling pathways. The compound has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and therapeutic potential.
However, there are also limitations to using N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments. The compound is expensive and difficult to synthesize, making it less accessible to researchers. In addition, the compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is to explore the potential of the compound in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of research is to investigate the off-target effects of the compound and develop more selective JAK inhibitors. Finally, researchers can study the long-term safety and efficacy of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-1-cyclopropylbenzene with piperidine-2,6-dione in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the compound.
科学的研究の応用
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which are involved in the immune response. By blocking these enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage.
特性
IUPAC Name |
N-cyclopropyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-3-1-2-10-16(14)12-6-8-13(9-7-12)20(18,19)15-11-4-5-11/h6-9,11,15H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQUHFKBRKPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-phenyl-N-[4-(phenyldiazenyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5177230.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5177231.png)
![2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B5177232.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)
![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B5177259.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5177267.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)
![[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)
